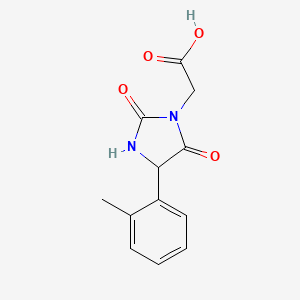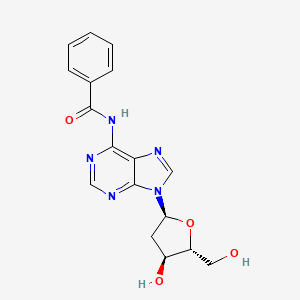
N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the purine base, which is then linked to the benzamide group through a series of condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to handle the complex reaction sequences. The optimization of reaction conditions and the use of high-purity reagents are essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The purine base and benzamide group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can interact with nucleic acids, potentially affecting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives and benzamide-linked molecules, such as:
Adenosine: A purine nucleoside with similar structural features.
Benzamide: The parent compound of the benzamide group.
Purine: The core structure present in the compound.
Uniqueness
N-(9-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is unique due to its specific combination of a purine base and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
分子式 |
C17H17N5O4 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC名 |
N-[9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13-/m0/s1 |
InChIキー |
PIXHJAPVPCVZSV-XQQFMLRXSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


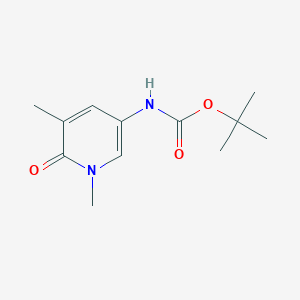
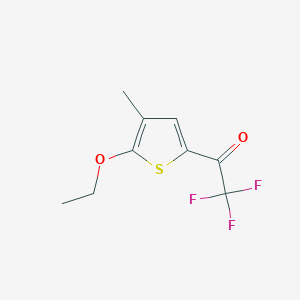
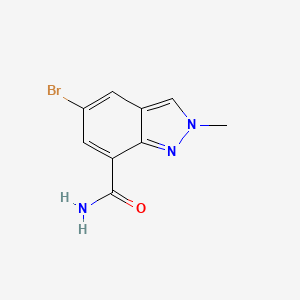
![exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)
![4-((4-(4-Bromo-2,6-dimethylphenoxy)thieno[2,3-D]pyrimidin-2-YL)amino)benzonitrile](/img/structure/B14037297.png)
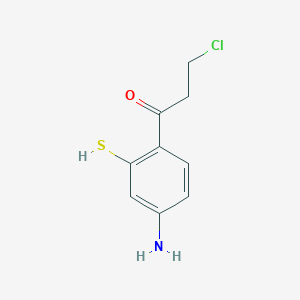
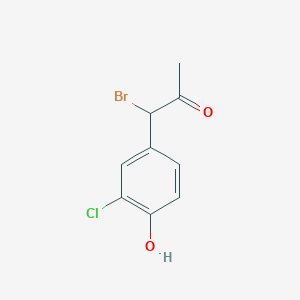
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)

![tert-Butyl 1-methyl-2-oxo-3-(pyridin-2-yl)hexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14037345.png)

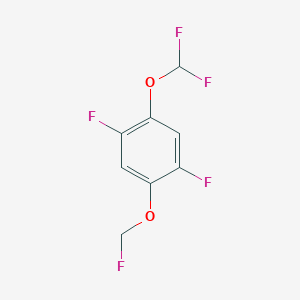
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
